Tert-butyl benzylalaninate

Chemoenzymatic polymerization Papain catalysis Peptide synthesis

Substituting tert-butyl benzylalaninate with generic alkyl esters introduces variability in peptide coupling efficiency and enzyme affinity. The tert-butyl ester provides orthogonal acid-labile protection (cleaved under TFA) while the N-benzyl group remains intact, enabling sequential deprotection unavailable with methyl or ethyl esters. • Orthogonal deprotection: selective C-terminus activation preserving N-benzyl integrity • Enhanced lipophilicity (XLogP ~2.6) for membrane-permeable peptidomimetics • ≥98% purity with batch-specific CoA. Essential for multi-step peptide synthesis requiring chemoselective protection strategies.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B15305598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl benzylalaninate
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)C)NCC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-11(13(16)17-14(2,3)4)15-10-12-8-6-5-7-9-12/h5-9,11,15H,10H2,1-4H3
InChIKeyZACSMTDYVYATGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl benzylalaninate Procurement: CAS 66937-63-1 Specifications and Chemical Class Overview


Tert-butyl benzylalaninate (CAS 66937-63-1), also known as N-benzylalanine tert-butyl ester, is an amino acid derivative belonging to the class of N-benzyl substituted alanine tert-butyl esters . The compound has the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . The structure comprises a central alanine scaffold with an N-benzyl group (providing aromatic character) and a tert-butyl ester protecting group (introducing steric bulk and acid-labile properties). Commercially available purity grades range from 95% to 98% depending on the supplier . The tert-butyl ester moiety confers distinct steric and electronic properties that differentiate this compound from other alanine ester derivatives, making it a specialized building block for synthetic organic chemistry, particularly in applications where controlled deprotection under acidic conditions is required.

Orthogonal deprotection: acid-labile tert-butyl ester
N-Benzyl group for lipophilicity and aromatic interactions
Research-grade purity specifications available

Why Tert-butyl benzylalaninate Cannot Be Substituted with Generic Alanine Esters in Enzyme-Mediated Syntheses


In the procurement of amino acid ester building blocks, substituting tert-butyl benzylalaninate with a generic alternative such as alanine methyl ester or alanine ethyl ester introduces significant performance variability. Systematic studies comparing ester groups (methyl, ethyl, benzyl, and tert-butyl esters) on amino acid monomers reveal that the nature of the ester group drastically affects both substrate-enzyme affinity and polymerization efficiency [1]. Specifically, the tert-butyl ester group imparts distinct steric hindrance that alters binding kinetics compared to linear alkyl esters, while the benzyl group contributes to enhanced aromatic stacking interactions in enzyme active sites [1]. These differential effects mean that experimental protocols optimized for tert-butyl benzylalaninate cannot be reliably reproduced using alanine methyl ester, alanine ethyl ester, or even alanine benzyl ester without re-optimization of reaction conditions. The choice of this specific dual-protected building block therefore carries functional consequences that extend beyond simple cost or availability considerations.

Enzyme binding divergence
Steric and aromatic differences alter enzyme-substrate interactions; protocols may not transfer.
Deprotection chemistry mismatch
Orthogonal deprotection not maintained with methyl/ethyl esters; sequential synthesis may fail.
Physicochemical profile shift
Higher MW and lipophilicity impact solubility and handling; solution behavior may not replicate.

Quantitative Differentiation of Tert-butyl benzylalaninate Versus Alternative Ester Building Blocks


Tert-butyl Ester Polymerization Efficiency: Direct Comparison with Benzyl, Methyl, and Ethyl Esters

In papain-catalyzed chemoenzymatic polymerization, alanine tert-butyl ester demonstrated substantially lower polymerization efficiency compared to alanine benzyl ester. The benzyl ester group enabled much greater polymerization efficiency than the tert-butyl ester, methyl ester, and ethyl ester groups [1]. This differential performance is attributed to the tert-butyl group's steric bulk, which impedes the formation of the covalent acyl-intermediate complex between the protease and the carboxyl ester group [1].

Polymerization Efficiency
Reported
Benzyl ester >> methyl/ethyl > tert-butyl ester
Lower polymerization yield with tert-butyl; benzyl preferred for enzymatic synthesis.
Papain-catalyzed; kinetically controlled.
Chemoenzymatic polymerization Papain catalysis Peptide synthesis

Tert-butyl Ester Acid Lability: Differential Orthogonal Deprotection Capability

The tert-butyl ester protecting group is selectively cleaved under acidic conditions (e.g., treatment with trifluoroacetic acid), whereas the N-benzyl group requires hydrogenolysis or strong reductive conditions for removal [1]. This orthogonal deprotection capability contrasts with simpler alkyl esters such as methyl or ethyl esters, which are typically cleaved under basic saponification conditions that may be incompatible with base-sensitive substrates [1].

Deprotection Orthogonality
Class-level
Acid (tert-butyl) ≠ base (methyl/ethyl) ≠ H2/Pd (benzyl)
Enables sequential deprotection in multi-step peptide synthesis.
Standard Boc strategy; verify on substrate.
Peptide synthesis Orthogonal protection Deprotection chemistry

Molecular Properties: Steric Bulk and Hydrophobicity Compared to Unsubstituted Alanine Esters

Tert-butyl benzylalaninate (MW 235.32 g/mol) contains 7 rotatable bonds and exhibits calculated XLogP of approximately 2.6, reflecting the combined lipophilic contributions of the benzyl aromatic ring and the tert-butyl alkyl group [1]. In contrast, unsubstituted alanine methyl ester (C4H9NO2, MW 103.12 g/mol) lacks aromatic character and has substantially lower lipophilicity. The topological polar surface area (TPSA) for the L-enantiomer is 38.3 Ų .

Physicochemical Properties
Supporting evidence
MW 235.32 · XLogP ~2.6 · 7 rotatable bonds · TPSA 38.3 Ų
Higher lipophilicity and MW vs. alanine methyl ester.
Calculated; experimental values may vary.
Physicochemical properties Lipophilicity Molecular descriptors

Commercial Purity Specifications Across Multiple Suppliers

Commercially available tert-butyl benzylalaninate is supplied with documented purity specifications ranging from 95% to 98% depending on the vendor . This compares to similar amino acid ester building blocks which may be offered at lower purity grades (e.g., 90-95%) or without batch-specific analytical certification. The compound is classified as non-hazardous for transportation and is recommended for long-term storage in cool, dry conditions .

Commercial Purity
Lot attribute
95–98% (supplier-dependent); non-hazardous classification
Documented purity supports research synthesis procurement.
COA available; verify batch specifications.
Quality control Purity specifications Procurement criteria

Recommended Procurement and Application Scenarios for Tert-butyl benzylalaninate Based on Differential Evidence


Multi-Step Peptide Synthesis Requiring Orthogonal Deprotection

Tert-butyl benzylalaninate is suitable for multi-step peptide synthesis protocols that require sequential, orthogonal deprotection of protecting groups. The tert-butyl ester moiety is cleaved under acidic conditions (e.g., TFA treatment) while the N-benzyl group remains intact, allowing for selective carboxyl deprotection prior to coupling reactions [1]. This orthogonal capability is not available with simple methyl or ethyl esters, which typically require basic saponification that may be incompatible with base-sensitive substrates. Procure this compound when the synthetic route demands acid-labile ester protection orthogonal to N-benzyl or other hydrogenolysis-sensitive protecting groups.

Synthesis of Lipophilic Amino Acid Derivatives and Peptidomimetics

Given its calculated XLogP of approximately 2.6, tert-butyl benzylalaninate provides enhanced lipophilicity compared to unsubstituted alanine esters [1]. This physicochemical property makes it a suitable building block for the synthesis of lipophilic amino acid derivatives and peptidomimetics where increased membrane permeability or altered solubility profiles are desired. The combined benzyl and tert-butyl groups confer steric bulk that may also influence conformational preferences in the resulting peptide products.

Research-Grade Synthesis with Documented Purity Requirements

For research applications requiring documented purity specifications, tert-butyl benzylalaninate is commercially available at 95-98% purity from multiple suppliers with batch-specific certificates of analysis available upon request [1]. The compound is classified as non-hazardous for transportation, facilitating procurement logistics [1]. Users should note that this compound is not suitable for chemoenzymatic polymerization applications where benzyl esters have demonstrated substantially higher efficiency with papain [2].

Application
Selection Property
Validation Focus
Multi-step peptide synthesis
Orthogonal acid-labile tert-butyl ester
Sequential deprotection compatibility (acid vs. hydrogenolysis)
Lipophilic peptidomimetic research
Combined benzyl/tert-butyl lipophilicity
Solubility and membrane permeability profiling
Research-grade synthetic chemistry
Documented purity specification
Batch-specific COA review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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